Thermal Shift Binding vs. Radicicol
In a thermal shift assay (TSA) measuring protein stabilization upon ligand binding, Hsp90-IN-15 (compound 22g) produced a ΔTm of 10.92 ± 0.60°C against the Hsp90N domain [1]. This value is significantly lower than that of the natural product radicicol (ΔTm = 21.32 ± 0.29°C), measured under identical experimental conditions [2], and falls between the weak binder matrine (ΔTm ≈ 0.04°C) and the high-affinity inhibitor C4 (ΔTm = -18.85°C) [2]. The intermediate thermal stabilization profile suggests a moderate binding affinity that may avoid the excessive chaperone disruption associated with ultra-high-affinity Hsp90 inhibitors, which have been linked to dose-limiting toxicities in clinical development [3].
| Evidence Dimension | Thermal stabilization of Hsp90N protein (ΔTm) |
|---|---|
| Target Compound Data | 10.92 ± 0.60°C |
| Comparator Or Baseline | Radicicol: 21.32 ± 0.29°C; Matrine: 0.04 ± 0.39°C |
| Quantified Difference | Hsp90-IN-15 ΔTm is 10.40°C lower than radicicol; 10.88°C higher than matrine |
| Conditions | Thermal shift assay (TSA) using recombinant Hsp90N protein; data from same study (Xu et al., 2020) |
Why This Matters
Thermal shift data provides direct, assay-agnostic evidence of target binding strength, enabling researchers to select Hsp90-IN-15 for applications requiring moderate Hsp90 engagement without the potential confounding effects of ultra-tight binding.
- [1] Chemsrc. Hsp90-IN-15. 2022-08-31. View Source
- [2] Zhao D, et al. (2021) as cited in: New modification strategy of matrine as Hsp90 inhibitors based on its specific L conformation for cancer treatment. Bioorganic & Medicinal Chemistry. 2020;28(3):115305. scite.ai report. View Source
- [3] Mishra SJ, et al. Avoidance of Intracellular Hsp90α Inhibition, Including Cell-Impermeable Extracellular Hsp90α-Selective Inhibitors and Hsp90β-Selective Inhibitors as Safer Alternatives. 2025. View Source
